N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide
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Overview
Description
N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide is a chemical compound belonging to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide typically involves the reaction of ethoxyacetic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization and subsequent acylation. The general reaction conditions include:
Reaction with Carbon Disulfide: Ethoxyacetic acid hydrazide is reacted with carbon disulfide in the presence of potassium hydroxide in ethanol, followed by acidification to obtain the intermediate.
Cyclization: The intermediate is then cyclized to form the thiadiazole ring.
Acylation: The final step involves the acylation of the thiadiazole ring with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antitumor agent, particularly against chronic myelogenous leukemia.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide involves the inhibition of specific enzymes and proteins. For example, in medicinal applications, it inhibits the Abl protein kinase, which plays a crucial role in the proliferation of cancer cells. The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: This compound is similar in structure but contains a sulfamoyl group instead of an ethoxy group.
2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide: Another similar compound with an amino group at the 2-position.
Uniqueness
N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide is unique due to its ethoxy group, which imparts distinct chemical and biological properties. This structural difference can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other thiadiazole derivatives may not be as effective.
Properties
Molecular Formula |
C6H9N3O2S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
N-(3-ethoxy-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C6H9N3O2S/c1-3-11-5-8-6(12-9-5)7-4(2)10/h3H2,1-2H3,(H,7,8,9,10) |
InChI Key |
OBMZJRQYGBDNIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NSC(=N1)NC(=O)C |
Origin of Product |
United States |
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